2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzimidazole ring, a thioether linkage, and a hydrazide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method starts with the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to form 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . This intermediate is then reacted with thiosemicarbazide in ethanol under reflux conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The benzimidazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential therapeutic agent for treating infections and other diseases.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The benzimidazole ring is known to bind to DNA and proteins, disrupting their normal function . The thioether linkage and hydrazide moiety may also contribute to its biological activity by interacting with enzymes and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide
- 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific substitution pattern on the benzimidazole ring and the presence of a methoxy group on the phenyl ring. These structural features may enhance its biological activity and specificity for certain molecular targets.
Properties
Molecular Formula |
C24H22N4O2S |
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Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H22N4O2S/c1-30-20-13-11-18(12-14-20)15-25-27-23(29)17-31-24-26-21-9-5-6-10-22(21)28(24)16-19-7-3-2-4-8-19/h2-15H,16-17H2,1H3,(H,27,29)/b25-15+ |
InChI Key |
JCIJRBCBLGFMDC-MFKUBSTISA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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